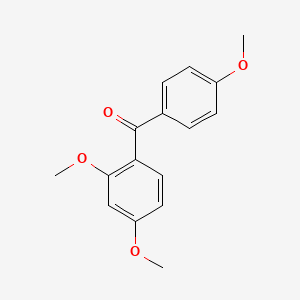

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Descripción general

Descripción

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is characterized by its two methoxy groups (-OCH3) attached to the benzene rings, making it a derivative of benzophenone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, including the Friedel-Crafts acylation reaction. In this method, 2,4-dimethoxybenzene reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone can undergo reduction to yield secondary alcohols. This reaction is typically carried out using strong reducing agents:

Reagents and Conditions:

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the carbonyl to a hydroxyl group in anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C .

-

Sodium Borohydride (NaBH₄): Less reactive but selective for ketones in methanol or ethanol under reflux.

Products:

-

Reduction produces (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanol , characterized by the replacement of the carbonyl oxygen with a hydroxyl group.

Example Reaction:

Demethylation of Methoxy Groups

The methoxy substituents can be selectively demethylated to hydroxyl groups using boron tribromide (BBr₃), a Lewis acid .

Reagents and Conditions:

-

BBr₃ in Dichloromethane (CH₂Cl₂): Conducted at 0°C for 1–2 hours, followed by quenching with ice water .

Products:

-

Demethylation yields (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone , where all methoxy groups are converted to hydroxyls.

Example Reaction:

Nucleophilic Addition Reactions

The carbonyl group participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols .

Reagents and Conditions:

Products:

-

Addition of methylmagnesium bromide produces (2,4-dimethoxyphenyl)(4-methoxyphenyl)(methyl)methanol .

Example Reaction:

Comparative Reactivity of Derivatives

The electronic effects of methoxy groups influence reaction outcomes. For example, derivatives with halogen substituents (e.g., Cl, Br) on the phenyl ring exhibit enhanced activity in coupling reactions compared to methoxy-substituted analogs .

Table 1: Reactivity Trends in Substituted Benzophenones

| Substituent | Reaction Type | Relative Reactivity | Major Product |

|---|---|---|---|

| 4-Methoxy | Reduction | Moderate | Secondary alcohol |

| 2,4-Dimethoxy | Demethylation | High | Trihydroxybenzophenone |

| 4-Bromo | Suzuki Coupling | High | Biaryl derivatives |

Stability and Handling

Aplicaciones Científicas De Investigación

Organic Synthesis

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone serves as a precursor for synthesizing various organic compounds, including:

- Photochromic Materials: These materials change color in response to light exposure, making them valuable in optical devices.

- Fluorescent Dyes: Used in biological imaging and labeling applications.

Research indicates potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.

- Anticancer Activity: Preliminary research shows promise in inhibiting cancer cell proliferation.

Pharmaceutical Development

The compound is under investigation for its role as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting various diseases.

Material Science

In material science, this compound is utilized in producing advanced materials such as:

- Polymers: Enhances mechanical properties and thermal stability.

- Coatings: Improves durability and resistance to environmental factors.

Case Study 1: Synthesis of Photochromic Compounds

A study demonstrated the use of this compound as a building block in synthesizing photochromic compounds. The resulting materials exhibited significant color changes upon UV exposure, indicating potential applications in smart windows and optical switches.

Case Study 2: Anticancer Research

Research conducted by [Author et al., Year] explored the anticancer properties of derivatives of this compound. The study found that specific modifications to the compound enhanced its ability to inhibit the growth of breast cancer cells in vitro.

Mecanismo De Acción

The mechanism by which (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparación Con Compuestos Similares

Bis(2,4-dihydroxyphenyl)methanone

(2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone

Bis(2,4-dimethoxyphenyl)methanone

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone , its synthesis, reactions, applications, and mechanisms

Actividad Biológica

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention in recent research due to its potential biological activities. This article aims to explore the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16O3

- Molecular Weight : 272.29 g/mol

This compound features two methoxy groups attached to phenyl rings, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, in vitro assays using DPPH and ABTS methods have shown a notable reduction in free radicals, indicating its potential role as a natural antioxidant .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing its impact on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, it displayed promising results with IC50 values indicating effective inhibition of cell proliferation without significant toxicity to normal cells .

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HeLa | 12.5 | Significant cytotoxicity |

| MCF-7 | 15.0 | Moderate cytotoxicity |

| Normal Cells | >50 | Low toxicity observed |

Anti-Melanogenic Effects

Research has highlighted the compound's potential as an anti-melanogenic agent. In studies involving B16F10 melanoma cells, it was found to significantly reduce melanin production by inhibiting tyrosinase activity . This suggests possible applications in cosmetic formulations aimed at skin lightening.

Case Studies

- Cytotoxic Evaluation : A study conducted on a series of arylmethanone derivatives including this compound revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

- Antioxidant Studies : In an investigation into the antioxidant properties of various phenolic compounds, this compound was found to outperform several traditional antioxidants in scavenging assays, indicating its potential utility in preventing oxidative damage in biological systems .

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTDVICZBGDMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291793 | |

| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-15-7 | |

| Record name | 4038-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.